Levocetrizine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

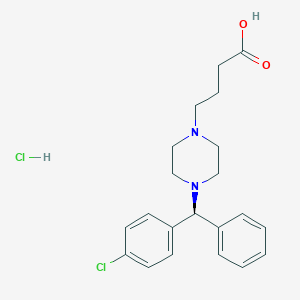

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H26Cl2N2O2 |

|---|---|

Molecular Weight |

409.3 g/mol |

IUPAC Name |

4-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C21H25ClN2O2.ClH/c22-19-10-8-18(9-11-19)21(17-5-2-1-3-6-17)24-15-13-23(14-16-24)12-4-7-20(25)26;/h1-3,5-6,8-11,21H,4,7,12-16H2,(H,25,26);1H/t21-;/m0./s1 |

InChI Key |

ZLASGXIMJVPGNZ-BOXHHOBZSA-N |

Isomeric SMILES |

C1CN(CCN1CCCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Canonical SMILES |

C1CN(CCN1CCCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Levocetirizine Hydrochloride: A Technical Guide to its Mechanism of Action in Mast Cells

For Immediate Release

Abstract

Levocetirizine (B1674955), the active R-enantiomer of cetirizine (B192768), is a potent second-generation antihistamine widely prescribed for allergic conditions. While its primary mechanism of action is the selective antagonism of the histamine (B1213489) H1 receptor, a growing body of evidence reveals a more complex immunomodulatory profile, particularly concerning its effects on mast cells. This technical guide provides an in-depth analysis of levocetirizine's mechanism of action in mast cells, moving beyond simple receptor blockade to explore its influence on mediator release, cytokine production, and intracellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of levocetirizine's multifaceted role in the allergic cascade.

Core Mechanism of Action: Beyond H1-Receptor Antagonism

The principal therapeutic effect of levocetirizine is derived from its high affinity and selective inverse agonism of the histamine H1 receptor.[1][2] This action effectively blocks histamine, a key mediator released from activated mast cells, from binding to its receptors on target cells, thereby preventing symptoms like itching, sneezing, and vasodilation.[3][4] However, a crucial distinction is that levocetirizine does not primarily prevent the initial degranulation and release of histamine from mast cells.[3] Its anti-inflammatory properties, which contribute significantly to its clinical efficacy, stem from additional mechanisms.

Mast Cell Stabilization

While not its primary function, some in-vitro evidence suggests that at high concentrations, levocetirizine and its parent compound cetirizine can exert a mast cell-stabilizing effect. Studies on rat peritoneal mast cells have shown that cetirizine at concentrations of 100 µM to 1 mM can significantly reduce the number of degranulating mast cells, suggesting an inhibition of the exocytosis process.[5] This indicates a potential to directly suppress the release of pre-formed mediators stored in mast cell granules.

Modulation of Pro-inflammatory Mediators

Levocetirizine has demonstrated a significant capacity to modulate the production and release of various pro-inflammatory cytokines and chemokines from different cell types involved in the allergic response, including mast cells and epithelial cells. This activity is critical, as these mediators are responsible for the late-phase allergic reaction and chronic inflammation.

-

Inhibition of Cytokines: Levocetirizine has been shown to suppress the secretion of key cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[6][7][8]

-

Inhibition of Chemokines: The drug can inhibit the production of chemokines like eotaxin and RANTES, which are crucial for recruiting eosinophils to the site of allergic inflammation.[9]

-

Downregulation of Adhesion Molecules: Levocetirizine can inhibit the expression of intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), further limiting the inflammatory cell infiltrate.[6]

These effects are partly mediated through the inhibition of key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in the gene expression of many pro-inflammatory molecules.[6][9]

Impact on Mast Cell Signaling Pathways

To understand the modulatory effects of levocetirizine, it is essential to first understand the canonical mast cell activation pathway.

IgE-Mediated Mast Cell Activation

Mast cell activation is typically initiated by an allergen cross-linking Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on the cell surface.[10] This event triggers a complex signaling cascade:

-

Activation of Src family kinases (e.g., Lyn) and Syk tyrosine kinase.

-

Phosphorylation of adaptor proteins, leading to the activation of downstream pathways, including the PLCγ and PI3K pathways.

-

Generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing a rapid increase in intracellular calcium (Ca2+) levels and activation of Protein Kinase C (PKC).

-

The surge in intracellular calcium is the critical trigger for the degranulation process, where granules fuse with the cell membrane to release histamine and other pre-formed mediators.[11]

-

Simultaneously, signaling pathways activate transcription factors like NF-κB and AP-1, leading to the synthesis and secretion of cytokines, chemokines, and lipid mediators, which drive the late-phase allergic reaction.[9][12]

Levocetirizine's Points of Intervention

Levocetirizine primarily acts externally to the mast cell after degranulation has occurred. However, its anti-inflammatory effects suggest an influence on the later stages of mast cell activation.

-

Primary Action (Post-Degranulation): Levocetirizine blocks the H1 receptors on target cells, preventing the effects of the released histamine.

-

Secondary Action (Transcriptional Level): By inhibiting the activation of transcription factors like NF-κB, levocetirizine can suppress the synthesis and release of newly formed mediators (cytokines, chemokines) from mast cells and other immune cells.[6][9]

Quantitative Data Summary

The following tables summarize quantitative findings from various in-vitro studies investigating the effects of levocetirizine and its racemate, cetirizine.

Table 1: Effect of Cetirizine/Levocetirizine on Mast Cell Degranulation

| Compound | Cell Type | Stimulus | Concentration | Observed Effect | Reference |

|---|

| Cetirizine | Rat Peritoneal Mast Cells | Compound 48/80 | 100 µM - 1 mM | Significantly reduced number of degranulating cells |[5] |

Table 2: Effect of Levocetirizine on Cytokine & Chemokine Production

| Compound | Cell Type | Stimulus | Concentration(s) | Target Mediator(s) | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|---|

| Levocetirizine | A549 Human Airway Epithelial | IL-1β | 2.5, 5, 10 µM | GM-CSF | Significant suppression | [7] |

| Levocetirizine | A549 Human Airway Epithelial | IL-1β | 5, 10 µM | IL-8 | Significant suppression | [7] |

| Levocetirizine | Human Eosinophils | Lipopolysaccharide | 1 µM | IL-1β, IL-7 | Attenuated production | [13] |

| Levocetirizine | Human Nasal Epithelial Cells | Osteopontin | >0.05 µM | GM-CSF, RANTES, Eotaxin | Suppressed mRNA expression |[9] |

Key Experimental Protocols

Reproducing and validating the effects of levocetirizine requires standardized in-vitro assays. Detailed methodologies for two key experiments are provided below.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine from granules. The rat basophilic leukemia (RBL-2H3) cell line is a common model.[14]

Methodology:

-

Cell Culture & Sensitization:

-

Culture RBL-2H3 cells in DMEM with 10% FBS.

-

Seed 1 x 10^5 cells/well in a 96-well plate and allow adherence overnight.

-

Sensitize cells by incubating with 0.5 µg/mL anti-DNP IgE for 24 hours.[14]

-

-

Compound Treatment:

-

Wash cells twice with Tyrode's buffer.

-

Add various concentrations of levocetirizine (or vehicle control) prepared in Tyrode's buffer and incubate for 30 minutes at 37°C.[14]

-

-

Degranulation Induction:

-

Induce degranulation by adding 100 ng/mL DNP-BSA antigen.

-

Include controls: negative (buffer only), positive (antigen only), and total release (0.1% Triton X-100 for cell lysis).[14]

-

Incubate for 1 hour at 37°C.

-

-

β-Hexosaminidase Measurement:

-

Centrifuge the plate (300 x g, 5 min).

-

Transfer 50 µL of supernatant to a new plate.

-

Add 50 µL of pNAG substrate solution (1 mM p-Nitrophenyl N-acetyl-β-D-glucosaminide in citrate (B86180) buffer, pH 4.5).[14]

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction with 150 µL of stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0).[14]

-

Measure absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of degranulation relative to the total release control after subtracting the spontaneous release (negative control).

-

Cytokine Release Assay (ELISA)

This protocol measures the concentration of a specific secreted cytokine (e.g., IL-6, IL-8) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay.

Methodology:

-

Cell Culture and Stimulation:

-

Culture an appropriate cell line (e.g., A549 epithelial cells, or primary mast cells) in a 24- or 48-well plate until confluent.

-

Pre-treat cells with various concentrations of levocetirizine (or vehicle control) for 1-2 hours.

-

Add a stimulus (e.g., 10 ng/mL IL-1β for A549 cells) to induce cytokine production.[7]

-

Incubate for a predetermined period (e.g., 24 hours) at 37°C.

-

-

Supernatant Collection:

-

Centrifuge the plate (400 x g, 5 min, 4°C) to pellet cells.[15]

-

Carefully collect the cell-free supernatant and store at -80°C until analysis.

-

-

ELISA Procedure:

-

Use a commercial ELISA kit for the target cytokine (e.g., Human IL-8 ELISA Kit).

-

Coat a 96-well plate with the capture antibody.

-

Block non-specific binding sites.

-

Add diluted supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).

-

Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the known standards.

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

-

Conclusion

The mechanism of action of levocetirizine hydrochloride in the context of mast cell-mediated allergic disease is demonstrably dual-faceted. Its primary, potent, and selective antagonism of the H1 receptor provides rapid relief from the immediate symptoms of histamine release. Furthermore, its clinically relevant anti-inflammatory properties—including the modulation of cytokine and chemokine production via inhibition of transcription factors like NF-κB—address the underlying inflammatory cascade. This combined activity makes levocetirizine an effective agent for managing both the early- and late-phase responses in allergic disorders. Further research into its mast cell stabilizing properties at physiological concentrations will continue to refine our understanding of this important therapeutic agent.

References

- 1. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]

- 2. Once daily levocetirizine for the treatment of allergic rhinitis and chronic idiopathic urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levocetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Levocetirizine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]

- 6. The anti-inflammatory effects of levocetirizine - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of cetirizine and levocetirizine on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of Osteopontin Functions by Levocetirizine, a Histamine H1 Receptor Antagonist, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Approaches in the Inhibition of IgE-Induced Mast Cell Reactivity in Food Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mast cell stabilisers, leukotriene antagonists and antihistamines: A rapid review of the evidence for their use in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]

- 13. Levocetirizine and cytokine production and apoptosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Pharmacological profile of levocetirizine as a third-generation antihistamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Levocetirizine (B1674955), the R-enantiomer of cetirizine (B192768), is a potent, selective, third-generation antihistamine widely used in the management of allergic rhinitis and chronic idiopathic urticaria.[1][2] Its pharmacological profile is distinguished by a high affinity for the histamine (B1213489) H1 receptor, a rapid onset and prolonged duration of action, favorable pharmacokinetics, and a minimal propensity for central nervous system side effects like sedation.[1][2] This technical guide provides a comprehensive examination of the pharmacological properties of levocetirizine, including its mechanism of action, pharmacodynamic and pharmacokinetic parameters, supported by quantitative data and detailed experimental methodologies.

Introduction

Third-generation antihistamines represent a significant advancement over their predecessors by offering high efficacy with a markedly improved safety profile. These agents are characterized by their selectivity for the peripheral H1 receptor and limited penetration of the blood-brain barrier, thereby reducing sedative and anticholinergic effects.[3] Levocetirizine is a quintessential example of this class, providing robust relief from allergic symptoms through potent and selective H1 receptor antagonism.[4][5] This document consolidates key technical data and methodologies to provide a detailed understanding of its pharmacological attributes.

Mechanism of Action

Levocetirizine functions as a highly selective antagonist and inverse agonist of the histamine H1 receptor.[6] By binding to the H1 receptor, it stabilizes the receptor in its inactive conformation, preventing histamine-induced activation and the subsequent downstream signaling cascade that leads to allergic symptoms.[6][7] This action effectively blocks the release of pro-inflammatory mediators, providing relief from symptoms such as sneezing, itching, rhinorrhea, and urticaria.[4][8]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR). Upon activation by histamine, it couples to the Gq/11 protein, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade culminates in the classic allergic responses, including increased vascular permeability, vasodilation, and sensory nerve stimulation. Levocetirizine's inverse agonism prevents this entire sequence.

Caption: H1 receptor signaling and the inhibitory point of levocetirizine.

Pharmacodynamics

The pharmacodynamic profile of levocetirizine is defined by its high binding affinity and selectivity for the H1 receptor.

Receptor Binding Affinity and Selectivity

Levocetirizine demonstrates a high affinity for the human H1 receptor, with an equilibrium dissociation constant (Ki) of approximately 3 nM.[9][10][11] This affinity is about twofold higher than its parent compound, the racemic cetirizine (Ki ≈ 6 nM).[9][10][11] Importantly, levocetirizine is highly selective, showing over 600-fold greater selectivity for the H1 receptor compared to a wide range of other neurotransmitter and hormone receptors, which contributes to its low incidence of side effects.[9][10]

Table 1: Receptor Binding Affinity of Levocetirizine

| Receptor Target | Ki (nM) | Selectivity vs. H1 | Reference |

| Histamine H1 | ~3 | - | [9][10] |

| Histamine H2 | >10,000 | >3300x | [9] |

| Histamine H3 | >10,000 | >3300x | [9] |

| Muscarinic M1-M5 | >10,000 | >3300x | [9] |

| Adrenergic α1, α2, β | >10,000 | >3300x | [9] |

| Dopamine D2 | >10,000 | >3300x | [9] |

| Serotonin 5-HT1A, 5-HT2A | >10,000 | >3300x | [9] |

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of levocetirizine for the human histamine H1 receptor.

Methodology:

-

Receptor Source: Membrane preparations from HEK293T or CHO cells transiently or stably expressing the recombinant human H1 receptor.

-

Radioligand: [³H]-mepyramine, a selective H1 receptor antagonist, used at a concentration near its dissociation constant (Kd) (e.g., 1-5 nM).[12]

-

Competitor: Levocetirizine, tested across a wide range of concentrations (e.g., 10⁻¹² to 10⁻⁴ M).[12]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin) is used to define non-specific binding.[13]

-

Procedure:

-

Incubation: Cell membranes are incubated with the [³H]-mepyramine and varying concentrations of levocetirizine in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-240 minutes at 25°C).[12][13][14]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate receptor-bound radioligand from free radioligand.[14][15]

-

Washing: Filters are washed multiple times with ice-cold buffer to minimize non-specific binding.[14]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[14]

-

-

Data Analysis: The concentration of levocetirizine that inhibits 50% of the specific [³H]-mepyramine binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Caption: Experimental workflow for a radioligand competition binding assay.

Pharmacokinetics

Levocetirizine exhibits a favorable pharmacokinetic profile characterized by rapid absorption, low metabolic burden, and a half-life supporting once-daily administration.

Table 2: Key Pharmacokinetic Parameters of Levocetirizine (5 mg Oral Dose in Adults)

| Parameter | Mean Value | Unit | Clinical Significance |

| Tmax (Time to Peak) | ~0.9 | hours | Rapid onset of action.[16][17] |

| Cmax (Peak Concentration) | ~270 | ng/mL | Achieves therapeutic concentrations quickly.[16][17] |

| Bioavailability | High (>85) | % | Consistent and efficient absorption.[6][18] |

| Volume of Distribution (Vd) | ~0.4 | L/kg | Limited tissue distribution, primarily in extracellular fluid.[16] |

| Protein Binding | ~90 | % | High affinity for plasma proteins.[18] |

| Metabolism | Minimal (<14%) | % | Low potential for drug-drug interactions via CYP enzymes.[6][18] |

| Elimination Half-life (t½) | ~8-9 | hours | Allows for effective once-daily dosing.[6] |

| Excretion | ~85% in urine (unchanged) | % | Primarily cleared by the kidneys.[6][18] |

Clinical Profile and Safety

The potent and selective H1 antagonism of levocetirizine, combined with its pharmacokinetic properties, translates to high efficacy in treating allergic conditions.[2] Its low penetration of the blood-brain barrier, partly due to being a substrate for P-glycoprotein, results in a low incidence of sedation compared to first and second-generation antihistamines.[6] Clinical studies confirm its safety, with a side effect profile comparable to placebo and no significant cardiac effects, such as QT interval prolongation.[6]

Conclusion

The pharmacological profile of levocetirizine solidifies its position as a leading third-generation antihistamine. Its distinction lies in the combination of high-affinity, selective H1 receptor antagonism and a pharmacokinetic profile that ensures rapid, sustained efficacy with once-daily dosing. The minimal metabolism and low CNS penetration contribute to its excellent safety and tolerability. This comprehensive technical overview provides the foundational data for researchers and clinicians in understanding and utilizing levocetirizine for the effective management of allergic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacology of Levocetirizine | Pharmacology Mentor [pharmacologymentor.com]

- 5. Facebook [cancer.gov]

- 6. Levocetirizine - Wikipedia [en.wikipedia.org]

- 7. Levocetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Levocetirizine: MedlinePlus Drug Information [medlineplus.gov]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

- 10. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cetirizine - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Xyzal (levocetirizine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Pharmacology of Levocetirizine | Pharmacology Mentor [pharmacologymentor.com]

An In-depth Technical Guide to the Synthesis and Characterization of Levocetirizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine (B192768), is a potent second-generation antihistamine widely used in the management of allergic rhinitis and chronic idiopathic urticaria. Its selective antagonism of the histamine (B1213489) H1 receptor provides effective relief from allergy symptoms with a favorable safety profile. This technical guide provides a comprehensive overview of the synthesis and characterization of levocetirizine dihydrochloride (B599025). It details prominent synthetic strategies, including chiral resolution of racemic cetirizine and asymmetric synthesis approaches. Furthermore, this guide outlines extensive characterization methodologies, complete with detailed experimental protocols for chromatographic and spectroscopic techniques, to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API). All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the chemistry and analytics involved.

Synthesis of Levocetirizine Dihydrochloride

The synthesis of levocetirizine dihydrochloride can be broadly categorized into two main strategies: the chiral resolution of racemic cetirizine or its intermediates, and the asymmetric synthesis starting from a chiral precursor. The choice of a particular route in an industrial setting often depends on factors such as cost-effectiveness, scalability, and the desired optical purity of the final product.

Synthetic Route 1: Chiral Resolution of Racemic Cetirizine Amide followed by Hydrolysis

This route involves the synthesis of racemic cetirizine, its conversion to an amide, followed by chiral separation using preparative High-Performance Liquid Chromatography (HPLC), and subsequent hydrolysis to yield the desired enantiomer.

1.1.1. Synthesis Workflow

1.1.2. Quantitative Data

| Step | Product | Yield (%) | Purity (%) | Optical Purity (ee%) | Reference |

| Alkylation | Racemic Cetirizine Methyl Ester | ~28 | - | - | [1] |

| Saponification | Racemic Cetirizine | ~81 | - | - | [1] |

| Chiral Separation & Hydrolysis | (+)-(R)-Cetirizine Dihydrochloride | ~80 | >99 | >99.8 | [2] |

| Overall (from amide) | Levocetirizine Dihydrochloride | ~80 | >99 | >99.8 | [2] |

Synthetic Route 2: Asymmetric Synthesis from (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine

This approach utilizes a chiral starting material, thereby avoiding the need for a resolution step of the final product or a near-final intermediate.

1.2.1. Synthesis of the Chiral Intermediate

The key chiral intermediate, (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine, is often prepared by the resolution of the corresponding racemic mixture using a chiral acid, such as L-(+)-tartaric acid or N-acetyl-L-phenylalanine.

1.2.2. Synthesis Workflow

1.2.3. Quantitative Data

| Step | Product | Yield (%) | Purity (%) | Optical Purity (%) | Reference |

| Resolution | (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine | ~12.7 (with tartaric acid) | - | - | [3] |

| Condensation | [2-[4-[(R)-...]-ethoxy]acetonitrile | ~95 | ~95 (HPLC) | - | [4] |

| Hydrolysis & Salification | Levocetirizine Dihydrochloride | ~57.3 (from chiral intermediate) | >99 | ~95 | [3] |

| Overall (from racemate) | Levocetirizine Dihydrochloride | ~5.0 | - | - | [5] |

Characterization of Levocetirizine Dihydrochloride

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized levocetirizine dihydrochloride. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

2.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard method for determining the chemical purity of levocetirizine dihydrochloride and for quantifying any related substances or impurities.

2.1.2. Chiral HPLC for Enantiomeric Purity

It is critical to determine the enantiomeric purity of levocetirizine to ensure the absence of the dextrocetirizine enantiomer.

2.1.3. Capillary Electrophoresis (CE) for Chiral Separation

CE offers an alternative, high-efficiency method for the chiral separation of cetirizine enantiomers.

2.1.4. Characterization Workflow

2.1.5. Quantitative Data from Chromatographic Analysis

| Parameter | HPLC | Chiral HPLC | Capillary Electrophoresis |

| Column | XTerra symmetry C18 (150x4.6 mm, 3.5µm) | Chiralcel column (250 x 4.6mm, 10 µm) | Fused-silica capillary |

| Mobile Phase | Phosphate (B84403) buffer (pH 3.0) : Acetonitrile (B52724) (35:65 v/v) | Buffer and Acetonitrile | 50 mM tetraborate (B1243019) buffer (pH 8.2) containing 1% (w/v) sulfated-β-CDs |

| Flow Rate | 0.7 mL/min | - | - |

| Detection | UV at 230 nm | UV at 230 nm | - |

| Retention Time | ~2.55 min | - | - |

| LOD | 0.25 µg/mL | - | 0.075 µg/ml (dextrocetirizine) |

| LOQ | 0.76 µg/mL | - | 0.25 µg/ml (dextrocetirizine) |

| Reference | [1] | [6] | [7] |

Spectroscopic Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of levocetirizine dihydrochloride, confirming the presence of key functional groups and the overall molecular structure.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the levocetirizine dihydrochloride molecule.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

2.2.4. Key Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | Data available but requires specific assignments for a detailed protocol. | [8] |

| ¹³C NMR | Data available but requires specific assignments for a detailed protocol. | [8] |

| FTIR (cm⁻¹) | ~1742 (-COOH stretching), ~2947 (CH₂ stretching), ~758 (C-Cl stretching) | [9] |

| MS (m/z) | Precursor Ion [M+H]⁺: 389.0; Major Fragment Ion: 201.0 | [5][10] |

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

Levocetirizine exerts its therapeutic effect by acting as a potent and selective inverse agonist of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 family of G-proteins. This initiates a downstream signaling cascade.

By binding to the H1 receptor, levocetirizine stabilizes it in an inactive conformation, preventing histamine binding and the subsequent activation of the Gq/PLC/IP3 signaling pathway.[5] This blockade of downstream signaling mitigates the classic symptoms of allergic reactions, such as increased vascular permeability, smooth muscle contraction, and sensory nerve stimulation.

Experimental Protocols

Synthesis of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Resolution)

-

Dissolution: Dissolve (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and N-acetyl-L-phenylalanine in a mixture of acetone (B3395972) and water at 60 °C.

-

Crystallization: Stir the solution at room temperature for 3 hours to allow for the crystallization of the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.

-

Filtration and Washing: Filter the recrystallized solid, wash with acetone, and dry at 40 °C.

-

Liberation of Free Base: Treat the obtained salt with a base (e.g., NaOH solution) to liberate the free base.

-

Extraction: Extract the free base with an organic solvent (e.g., ethyl acetate).

-

Isolation: Concentrate the organic phase under reduced pressure to obtain the title compound.

HPLC Method for Purity of Levocetirizine Dihydrochloride

-

Mobile Phase Preparation: Prepare a mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 35:65 (v/v) ratio. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve levocetirizine dihydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution Preparation: Accurately weigh and dissolve the synthesized levocetirizine dihydrochloride in the mobile phase to a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: XTerra symmetry C18 (150 × 4.6 mm, 3.5 µm).

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 230 nm.

-

Column Temperature: Ambient.

-

-

Analysis: Inject the standard and sample solutions into the chromatograph. Calculate the purity of the sample by comparing the peak area of the principal peak in the sample chromatogram to that of the standard, and by determining the area percentage of any impurity peaks.

Chiral HPLC Method for Enantiomeric Purity

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a buffer solution and acetonitrile.

-

Sample Preparation: Dissolve the levocetirizine dihydrochloride sample in the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: Chiralcel column (e.g., 250 x 4.6mm, 10 µm).

-

Detection Wavelength: 230 nm.

-

Column Temperature: Maintained at 15 °C.

-

-

Analysis: Inject the sample solution. The separation of the levocetirizine and dextrocetirizine peaks should be achieved. Calculate the enantiomeric purity by the area percentage method.

Conclusion

This technical guide has detailed the primary synthetic routes and comprehensive characterization methodologies for levocetirizine dihydrochloride. The choice between chiral resolution and asymmetric synthesis depends on a balance of factors including yield, cost, and achievable optical purity. The analytical protocols provided for HPLC, Chiral HPLC, CE, and various spectroscopic techniques are essential for ensuring the quality and regulatory compliance of the final API. The visualization of the synthetic workflows, analytical procedures, and the mechanism of action at the H1 receptor signaling pathway provides a clear and concise framework for researchers and professionals in the field of drug development and manufacturing. The data and protocols compiled herein serve as a valuable resource for the synthesis, analysis, and understanding of this important antihistamine. synthesis, analysis, and understanding of this important antihistamine.

References

- 1. Pharmacology of Levocetirizine | Pharmacology Mentor [pharmacologymentor.com]

- 2. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]

- 3. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 6. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levocetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. The anti-inflammatory effects of levocetirizine - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine receptor - Wikipedia [en.wikipedia.org]

Whitepaper: Enantioselective Resolution of Racemic Cetirizine for the Synthesis of Levocetirizine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Levocetirizine (B1674955), the (R)-enantiomer of cetirizine (B192768), is a potent second-generation antihistamine with a more favorable pharmacological profile than the racemic mixture. Its enhanced affinity for the H1 receptor necessitates the development of efficient and scalable methods for its production in an enantiomerically pure form. This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of levocetirizine, starting from racemic cetirizine. The core focus is on two industrially significant techniques: classical resolution via diastereomeric salt formation and preparative chiral High-Performance Liquid Chromatography (HPLC). This document furnishes detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to assist researchers in the selection and implementation of an appropriate resolution strategy.

Introduction

Cetirizine is a widely used antihistamine that exists as a racemic mixture of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine (dextrocetirizine). Pharmacological studies have revealed that the antihistaminic activity resides almost exclusively in the (R)-enantiomer, levocetirizine, which exhibits a two-fold higher affinity for the human H1 receptor compared to the racemate.[1][2] This "chiral switching" from the racemate to the single active enantiomer offers improved selectivity and a potentially better safety profile.[3]

The synthesis of pure levocetirizine can be approached either by asymmetric synthesis, starting from chiral precursors, or by the resolution of the racemic mixture. Resolution, the process of separating enantiomers from a racemate, is a common and often more economical strategy on an industrial scale.[4] This guide details the core methodologies for resolving racemic cetirizine or its key intermediates.

Resolution Methodologies

Two principal methods have proven effective for the large-scale resolution of cetirizine: classical chemical resolution and preparative chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation

This classical method remains a cornerstone of industrial chiral separations.[5][6] It involves reacting the racemic mixture (a carboxylic acid like cetirizine or a basic precursor) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.[4][7]

A common strategy for levocetirizine involves resolving the key intermediate, racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine, using a chiral acid.

References

- 1. Process For Preparation Of Cetirizine/Levocetirizine And [quickcompany.in]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. Enantioseparation of cetirizine by chromatographic methods and discrimination by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. unchainedlabs.com [unchainedlabs.com]

Crystal Structure and Polymorphism of Levocetirizine Hydrochloride: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955) dihydrochloride (B599025), the R-enantiomer of cetirizine (B192768), is a potent second-generation antihistamine. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical determinants of its bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic forms of levocetirizine hydrochloride. It includes detailed crystallographic data, experimental protocols for characterization, and visual representations of analytical workflows to support research and development in the pharmaceutical industry.

Introduction to Levocetirizine Hydrochloride

Levocetirizine is a selective H1-receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] As a chiral molecule, its stereochemistry is crucial for its pharmacological activity. The solid form of levocetirizine, particularly as its dihydrochloride salt, has been the subject of structural studies to ensure consistent quality and performance of the final drug product. Understanding its solid-state chemistry is paramount for controlling its physicochemical properties.

Crystal Structure of Levocetirizine Dihydrochloride

The crystal structure of levocetirizine dihydrochloride has been a subject of investigation, with its complexity necessitating advanced analytical techniques for elucidation. To date, the most well-characterized crystalline form is designated as Form I.

Form I Crystal Structure

The crystal structure of Levocetirizine Dihydrochloride Form I was determined using synchrotron X-ray powder diffraction (PXRD) data and further optimized with density functional theory (DFT).[2][3] Although levocetirizine is a chiral molecule, the structure has been refined in the centrosymmetric space group P2₁/n.[2][4] This was rationalized by the disorder of the chiral carbon atom over two half-occupied positions.[2] However, a weak second-harmonic generation (SHG) signal and the presence of very weak peaks that violate the glide plane suggest that the true symmetry might be the non-centrosymmetric space group P2₁.[2][3]

The crystal structure is characterized by interleaved double columns of cations and anions extending along the b-axis.[2][3] The structure is stabilized by a network of hydrogen bonds. Notably, each protonated nitrogen atom forms a strong N–H⋯Cl hydrogen bond with a chloride anion.[2][3]

Table 1: Crystallographic Data for Levocetirizine Dihydrochloride Form I

| Parameter | Value | Reference |

| Formula | C₂₁H₂₇ClN₂O₃Cl₂ | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n (No. 14) | [2][3] |

| a (Å) | 24.1318(21) | [2][3] |

| b (Å) | 7.07606(9) | [2][3] |

| c (Å) | 13.5205(7) | [2][3] |

| β (°) | 97.9803(4) | [2][3] |

| Volume (ų) | 2286.38(12) | [2][3] |

| Z | 4 | [2][3] |

Polymorphism of Levocetirizine Dihydrochloride

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit distinct physicochemical properties. For levocetirizine dihydrochloride, both crystalline and amorphous forms have been identified.

Crystalline Form I

Form I is a crystalline polymorph of levocetirizine dihydrochloride.[4] Its preparation from a mixture of water and methanol (B129727) has been described.[5]

Table 2: Characteristic Powder X-Ray Diffraction (PXRD) Peaks for Levocetirizine Dihydrochloride Form I

| 2θ (°) ± 0.2° |

| 7.2 |

| 9.8 |

| 11.1 |

| 13.0 |

| 14.6 |

| 16.6 |

| 17.5 |

| 18.0 |

| 19.2 |

| 22.5 |

| 23.0 |

| 30.3 |

| 33.9 |

| 35.1 |

| Data obtained from patent literature.[5] |

Amorphous Form

An amorphous form of levocetirizine dihydrochloride has also been reported.[4][6] The amorphous form lacks a long-range ordered crystal lattice. It can be prepared by solvent evaporation.

Solvates

The existence of acetic acid solvates of levocetirizine has been claimed, which would be classified as pseudopolymorphs.[2] These forms would exhibit different powder diffraction patterns from the unsolvated forms.[2]

Experimental Protocols

Detailed and controlled experimental procedures are essential for the preparation and characterization of specific polymorphic forms.

Preparation of Polymorphs

4.1.1. Preparation of Crystalline Form I This protocol is based on a patented method.[5]

-

Dissolution: Dissolve levocetirizine hydrochloride raw material in a mixed solvent of water and methanol (1:3 v/v). The ratio of the raw material to the solvent mixture should be 1 g : 2 mL.

-

Crystallization: Cool the solution to induce crystallization. The cooling rate can be a critical parameter affecting the crystal quality.

-

Isolation: Isolate the resulting crystals by filtration.

-

Drying: Dry the isolated crystals under appropriate conditions to remove residual solvent.

4.1.2. Preparation of Amorphous Form This protocol is based on a patented method.

-

Dissolution: Dissolve levocetirizine dihydrochloride in a suitable solvent.

-

Evaporation: Remove the solvent by evaporation under reduced pressure or by rapid evaporation techniques such as spray drying.

-

Collection: Collect the resulting amorphous solid.

Characterization Methods

4.2.1. Powder X-Ray Diffraction (PXRD)

-

Instrument: A laboratory X-ray diffractometer with a Cu-Kα radiation source (λ = 1.5418 Å).

-

Sample Preparation: Gently pack the powder sample into a sample holder.

-

Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Analysis: Analyze the resulting diffractogram for characteristic peaks to identify the polymorphic form.

4.2.2. Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Thermal Program: Heat the sample from 30 °C to 250 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Analysis: Analyze the thermogram for thermal events such as melting endotherms. Crystalline levocetirizine dihydrochloride exhibits an endothermic peak corresponding to its melting point, which has been reported at approximately 206.14 °C and between 208-211 °C.[5]

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A Fourier-transform infrared spectrophotometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and compressing the mixture into a thin disk.

-

Data Collection: Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Analysis: Analyze the positions and intensities of the absorption bands to identify functional groups and potential polymorphic differences.

Visualized Workflows and Relationships

Conclusion

The solid-state landscape of levocetirizine dihydrochloride is characterized by at least one crystalline polymorph, Form I, and an amorphous form, with the potential for solvates. The definitive crystal structure of Form I has been established through modern diffraction techniques, although nuances regarding its true symmetry persist. A thorough understanding and control of the polymorphic form of levocetirizine dihydrochloride are critical for ensuring the consistent quality, stability, and efficacy of its pharmaceutical formulations. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and solid-state chemistry.

References

- 1. Crystal structure of levocetirizine dihydrochloride Form I, C21H27ClN2O3Cl2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2004050647A2 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Google Patents [patents.google.com]

- 4. CN110845442B - Levocetirizine hydrochloride compound and preparation method thereof - Google Patents [patents.google.com]

- 5. US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Google Patents [patents.google.com]

- 6. US8049011B2 - Process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of Levocetirizine Hydrochloride for Pre-formulation Studies

<

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-formulation studies are the cornerstone of rational drug development, providing essential data on the intrinsic physicochemical properties of a drug substance. This critical phase investigates properties that can influence drug performance and the development of an efficacious, stable, and safe dosage form. Levocetirizine (B1674955) dihydrochloride (B599025), the active (R)-enantiomer of cetirizine, is a potent second-generation H1-histamine receptor antagonist used in the management of allergic rhinitis and chronic idiopathic urticaria.[1][2][3][4] A thorough understanding of its physicochemical characteristics is paramount for designing robust oral formulations with optimal bioavailability and stability.

This guide provides a comprehensive overview of the key physicochemical properties of levocetirizine hydrochloride, complete with experimental protocols and data presented for direct application in pre-formulation research.

Organoleptic and Physical Properties

A foundational step in pre-formulation is the characterization of the drug's basic physical properties.

-

Appearance: Levocetirizine dihydrochloride is a white to off-white crystalline powder.[2][4][5]

-

Odor: The powder is typically odorless.[6]

These initial observations are crucial for identification, quality control, and handling procedures during formulation development.

Solubility Profile

Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption, directly impacting its bioavailability. Levocetirizine dihydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class III drug, indicating high solubility and low permeability.[2][5]

Quantitative Solubility Data

The solubility of levocetirizine hydrochloride is pH-dependent, a vital consideration for oral dosage forms that traverse the varying pH environments of the gastrointestinal tract.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | 37 | 946 | [7] |

| 0.1N HCl (pH 1.2) | 37 | 967.9 ± 0.36 | [7] |

| Acetate Buffer (pH 4.5) | 37 | 830.8 ± 0.34 | [7] |

| Phosphate (B84403) Buffer (pH 6.8) | 37 | 726.2 ± 0.25 | [7] |

| Ethanol | Ambient | Freely Soluble | [6] |

| Acetone | Ambient | Freely Soluble | [6] |

| Chloroform | Ambient | Insoluble | [6] |

Table 1: Solubility of Levocetirizine Hydrochloride in Various Media.

The data clearly indicates that levocetirizine hydrochloride is highly soluble in aqueous media across the physiological pH range, which is favorable for rapid dissolution in the gastrointestinal tract.[7][8]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: Prepare a series of buffer solutions (e.g., pH 1.2, 4.5, 6.8) compliant with pharmacopeial specifications.

-

Saturation: Add an excess amount of levocetirizine hydrochloride powder to flasks containing a known volume of the respective buffer solutions. This ensures that a saturated solution is formed.[7][9]

-

Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 37 ± 0.5 °C). Agitate the flasks at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[7][9][10]

-

Sample Collection & Preparation: After equilibration, allow the flasks to stand to let undissolved particles settle. Carefully withdraw an aliquot from the clear supernatant. To prevent precipitation, the sample may need to be filtered (e.g., through a 0.45 µm membrane filter) or centrifuged.[11][12][13][14]

-

Analysis: Quantify the concentration of dissolved levocetirizine hydrochloride in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

-

Calculation: The determined concentration represents the saturation solubility of the drug in that specific medium at the tested temperature.

Dissociation Constant (pKa)

The pKa value indicates the pH at which a molecule is 50% ionized. For ionizable drugs like levocetirizine, pKa influences solubility, absorption, distribution, and excretion. Levocetirizine is a zwitterionic compound with three ionizable functional groups.[3]

pKa Values

| pKa Value | Corresponding Functional Group | Reference |

| ~2.1 - 2.7 | Weak Basic Group (Piperazine Nitrogen) | [3][15] |

| ~3.0 - 3.6 | Weak Acidic Group (Carboxylic Acid) | [3][15] |

| ~7.6 - 8.35 | Strong Basic Group (Piperazine Nitrogen) | [3][15] |

Table 2: Dissociation Constants (pKa) of Levocetirizine.

These values are critical for predicting the extent of ionization in different parts of the GI tract, which in turn affects membrane permeability and absorption.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore close to the ionization center, where ionization causes a change in the UV-Vis spectrum.[16]

-

Stock Solution Preparation: Prepare a concentrated stock solution of levocetirizine hydrochloride in a suitable solvent (e.g., DMSO or methanol).[16]

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).[16]

-

Sample Preparation: In a 96-well UV-transparent microplate or individual cuvettes, add a fixed volume of the drug stock solution to each buffer, ensuring the final organic solvent concentration is minimal (e.g., ≤2% v/v).[16]

-

Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each sample at each pH.[16] Also, record the spectrum of blank buffer solutions for correction.

-

Data Analysis: Select one or more analytical wavelengths where the absorbance changes significantly with pH.[16] Plot absorbance versus pH.

-

pKa Calculation: Fit the absorbance vs. pH data to the Henderson-Hasselbalch equation or use specialized software to calculate the pKa value(s) from the inflection point(s) of the titration curve.[17][18]

Solid-State Characterization

The solid-state properties of a drug, including its crystal structure and melting point, are vital for stability, manufacturability, and dissolution performance.

Melting Point

The melting point is a key indicator of purity and can be used to identify different polymorphic forms.

| Method | Melting Point (°C) | Reference |

| Differential Scanning Calorimetry (DSC) | 215 - 225 (Endothermic Peak) | [19] |

| Capillary Method | 208 - 211 | [20] |

| Capillary Method | 214 | [21] |

| Capillary Method | 215 - 220 | [22] |

Table 3: Melting Point of Levocetirizine Hydrochloride.

The sharp endothermic peak observed in DSC analysis is characteristic of a crystalline substance. The range in reported values may be due to slight variations in purity, experimental conditions, or crystalline form.

Polymorphism

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Different polymorphs can have different physicochemical properties. While some reports suggest levocetirizine hydrochloride does not exist as a polymorph, other patent literature describes specific crystalline forms.[15][20] Therefore, screening for polymorphism is a crucial pre-formulation step.

Experimental Protocol: Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and differentiating crystalline polymorphs, as each form produces a unique diffraction pattern.[23][24]

-

Sample Preparation: The drug sample is finely comminuted into a powder to ensure random orientation of the crystallites.[23] The powder is carefully packed into a sample holder, ensuring a flat, smooth surface that is flush with the holder's rim.[25]

-

Instrument Setup: A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The instrument is configured to scan over a specific range of 2θ angles (e.g., 2° to 40°).

-

Data Collection: As the instrument scans, the detector records the intensity of the diffracted X-rays at each 2θ angle.[23]

-

Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions (2θ angles) and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice. A patent for a stable crystal form of levocetirizine hydrochloride reports characteristic peaks at 2θ angles of 7.2°, 9.8°, 11.1°, 13.0°, 14.6°, 16.6°, 17.5°, 18.0°, 19.2°, 22.5°, 23.0°, 30.3°, 33.9°, and 35.1° (±0.2°).[20]

-

Interpretation: The obtained pattern is compared against reference patterns or patterns from different batches/crystallization conditions to identify or rule out polymorphism.[24][26]

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (stress testing) studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[27]

Forced Degradation Studies

Forced degradation studies for levocetirizine hydrochloride typically involve exposing the drug to the following conditions:

-

Acid Hydrolysis: 0.1 M to 1.0 M HCl at room or elevated (50-60 °C) temperature.[28]

-

Base Hydrolysis: 0.1 M to 1.0 M NaOH at room or elevated temperature.[28]

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Thermal Degradation: Exposing the solid drug to dry heat (e.g., 40-80 °C).[28]

-

Photodegradation: Exposing the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[28]

The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the separation of degradation products from the parent drug without being unrealistically destructive.[28]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active drug due to degradation.[29] HPLC is the predominant technique for this purpose.

-

Stress Sample Preparation: Prepare solutions of levocetirizine hydrochloride and subject them to the forced degradation conditions described above. Neutralize the acidic and basic samples before analysis.

-

Chromatographic System:

-

Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[30]

-

Mobile Phase: A gradient or isocratic mobile phase is used, often consisting of a buffer (e.g., phosphate or perchlorate) and an organic modifier like acetonitrile.[11][31]

-

Detector: UV detection is typically performed at a wavelength where levocetirizine and its potential degradation products absorb, such as 230 nm.[1][11][30]

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines. A key aspect is specificity, which is demonstrated by showing that the peaks for degradation products are well-resolved from the main levocetirizine peak.[11] This is often confirmed using a photodiode array (PDA) detector to assess peak purity.

-

Analysis: Inject the stressed samples into the HPLC system.

-

Interpretation: Analyze the resulting chromatograms to identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are successfully separated from the parent drug peak and from each other.[1]

Conclusion

The pre-formulation data for levocetirizine hydrochloride reveals a profile that is highly favorable for the development of immediate-release oral solid dosage forms. Its high aqueous solubility across the physiological pH range facilitates rapid dissolution, a prerequisite for good absorption. The well-defined crystalline nature and melting point provide a solid foundation for quality control and manufacturing. However, careful consideration of potential polymorphism and a thorough understanding of its degradation pathways through forced degradation studies are essential. The experimental protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers, enabling an efficient and science-driven approach to the formulation development of levocetirizine hydrochloride.

References

- 1. researchgate.net [researchgate.net]

- 2. wjpls.org [wjpls.org]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. ijpbs.com [ijpbs.com]

- 7. fip.org [fip.org]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ijper.org [ijper.org]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. hi-tec.tripod.com [hi-tec.tripod.com]

- 19. researchgate.net [researchgate.net]

- 20. CN110845442B - Levocetirizine hydrochloride compound and preparation method thereof - Google Patents [patents.google.com]

- 21. Levocetirizine Dihydrochloride | 130018-87-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 22. Levocetirizine dihydrochloride - Safety Data Sheet [chemicalbook.com]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. researchgate.net [researchgate.net]

- 25. mcgill.ca [mcgill.ca]

- 26. resources.rigaku.com [resources.rigaku.com]

- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 29. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 30. jpbs.in [jpbs.in]

- 31. ijpsr.com [ijpsr.com]

- 32. sphinxsai.com [sphinxsai.com]

Levocetirizine Hydrochloride Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine (B1674955) hydrochloride, the R-enantiomer of cetirizine, is a second-generation antihistamine widely used for the management of allergic rhinitis and chronic idiopathic urticaria. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring drug product quality, safety, and efficacy. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to develop stability-indicating analytical methods.

This technical guide provides a comprehensive overview of the degradation pathways and byproducts of levocetirizine hydrochloride under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. The information presented herein is collated from various scientific studies and is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of levocetirizine-containing products.

Degradation Pathways and Byproducts

Forced degradation studies have shown that levocetirizine hydrochloride is susceptible to degradation under acidic, alkaline, and oxidative conditions, with photolytic degradation also being a factor.[1][2][3] The drug has been found to be relatively stable under thermal stress.[4]

Hydrolytic Degradation

Levocetirizine undergoes degradation in both acidic and alkaline environments.[3]

-

Acidic Condition: In the presence of acid, a primary degradation product (DP-I) is formed. This is reported to be (±)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid.[3]

-

Alkaline Condition: Under basic conditions, another degradation product (DP-II) is observed, identified as 1-((4-chlorophenyl) (phenyl)methyl)piperazine.[3]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of N-oxide derivatives. A major degradation product (DP-III) under oxidative conditions has been characterized as 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid N-oxide.[3]

Photolytic Degradation

Exposure to UV light can also induce degradation of levocetirizine hydrochloride, although it is considered to be more stable under photolytic conditions compared to acidic, alkaline, and oxidative stress.[2][4] One study indicates significant degradation under photolytic stress, while another suggests no degradation products were formed under these conditions.[3][4] This discrepancy may be due to different experimental setups.

The proposed degradation pathways of levocetirizine hydrochloride under various stress conditions are illustrated in the following diagram:

Caption: Proposed degradation pathways of levocetirizine hydrochloride.

Quantitative Analysis of Degradation

The extent of levocetirizine hydrochloride degradation varies depending on the stressor, its concentration, and the duration of exposure. The following tables summarize the quantitative data from various forced degradation studies.

Table 1: Summary of Levocetirizine Hydrochloride Degradation under Various Stress Conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 3 hours | Room Temp. | 4.93 - 12.90 | [5] |

| Alkaline Hydrolysis | 0.1 M NaOH | 3 hours | Room Temp. | 2.26 - 6.90 | [5] |

| Oxidative | 0.3% H₂O₂ | 3 hours | Room Temp. | 2.88 - 11.60 | [5] |

| Photolytic | UV light (254 nm) | 3 hours | - | 10.37 - 24.00 | [5] |

| Thermal | Water | 3 hours | 80°C | 3.05 - 7.80 | [5] |

| Acid Hydrolysis | 1 N HCl | 24 hours | 60°C | Significant | [3] |

| Alkaline Hydrolysis | 1 N NaOH | 24 hours | 60°C | Significant | [3] |

| Oxidative | 30% H₂O₂ | 24 hours | 60°C | Significant | [3] |

| Neutral Hydrolysis | Water | 24 hours | 60°C | No degradation | [3] |

| Photolytic | UV light | - | - | No degradation | [3] |

| Thermal | Solid state | 48 hours | 105°C | - | [6] |

Note: The range in percentage degradation in the first five entries reflects variations observed across different commercial brands of levocetirizine tablets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of degradation studies. Below are representative experimental protocols for conducting forced degradation of levocetirizine hydrochloride.

General Sample Preparation

A stock solution of levocetirizine hydrochloride is typically prepared by dissolving a known amount of the drug substance or powdered tablets in a suitable solvent, such as a phosphate (B84403) buffer (pH 7.0) or a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724).[3][5]

Forced Degradation (Stress Testing) Protocols

-

Acid Degradation:

-

Prepare a solution of levocetirizine hydrochloride in a suitable solvent.

-

Add an equal volume of 0.1 M to 1 N hydrochloric acid (HCl).[3][5]

-

Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., 3 to 24 hours).[3][5]

-

After the incubation period, neutralize the solution with an equivalent amount of sodium hydroxide (B78521) (NaOH).

-

Dilute the solution to a suitable concentration for analysis.

-

-

Alkali Degradation:

-

Prepare a solution of levocetirizine hydrochloride.

-

Add an equal volume of 0.1 M to 1 N sodium hydroxide (NaOH).[3][5]

-

Maintain the solution at room temperature or a higher temperature for a set duration.[3][5]

-

Neutralize the solution with an equivalent amount of hydrochloric acid (HCl).

-

Dilute to the final concentration for analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

For solid-state studies, expose the powdered drug to dry heat in an oven at a high temperature (e.g., 80°C to 105°C) for a defined period (e.g., 3 to 48 hours).[5][6]

-

For solution-state studies, reflux the drug solution at a high temperature for a specified duration.

-

After exposure, dissolve the solid sample or cool the solution and dilute for analysis.

-

-

Photolytic Degradation:

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.

-

Chromatographic System:

-

Column: A C18 column is typically used for separation.[3][4]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[3][4] The pH of the mobile phase is a critical parameter for achieving good separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength of around 230 nm is suitable for levocetirizine and its byproducts.[3][4]

-

-

Structural Elucidation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the mass-to-charge ratio (m/z) of the degradation products, which aids in their structural characterization.[3]

-

Further structural confirmation can be achieved using techniques like tandem mass spectrometry (MS/MS) for fragmentation analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information.

-

The following diagram illustrates a typical workflow for a forced degradation study:

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

This technical guide has summarized the current understanding of the degradation pathways and byproducts of levocetirizine hydrochloride. The drug is susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions, with some evidence of photolytic degradation. The primary degradation products have been identified through LC-MS analysis. The provided experimental protocols and analytical conditions offer a solid foundation for researchers and drug development professionals to design and execute robust stability studies for levocetirizine hydrochloride. Further research employing advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy would be beneficial for the unequivocal structural confirmation of all degradation products and for gaining a deeper understanding of the degradation mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy | Semantic Scholar [semanticscholar.org]

- 3. Absorption, distribution, metabolism and excretion of [14C]levocetirizine, the R enantiomer of cetirizine, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]

- 6. ijrpc.com [ijrpc.com]

Navigating Levocetirizine's Journey in Preclinical Models: A Technical Guide to its Pharmacokinetics and Metabolism

For researchers, scientists, and drug development professionals, understanding the preclinical pharmacokinetic and metabolic profile of a drug is paramount to its successful clinical translation. This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of levocetirizine (B1674955), a potent second-generation antihistamine, in key animal models. The following sections detail quantitative pharmacokinetic parameters, elaborate on experimental methodologies, and illustrate the metabolic fate of this widely used therapeutic agent.

Pharmacokinetic Profiles of Levocetirizine in Animal Models

The pharmacokinetic properties of levocetirizine have been characterized in several animal species, including rats, dogs, monkeys, and rabbits. These studies reveal species-specific differences in drug disposition, which are crucial for extrapolating data to human clinical scenarios.

Rat Models

Rats are frequently utilized in early pharmacokinetic screening. Studies in Sprague-Dawley rats have provided foundational data on the oral bioavailability and clearance of levocetirizine.

Table 1: Pharmacokinetic Parameters of Levocetirizine in Rats

| Parameter | Value (Mean ± SD) | Animal Model | Dosing | Reference |

| Cmax (Maximum Plasma Concentration) | 237.16 ± 19.87 ng/mL | Sprague-Dawley Rats | 1 mg/kg, oral solution | [1] |

| 233.32 ± 17.19 ng/mL | Sprague-Dawley Rats | 1 mg/kg, oral film | [1] | |

| Tmax (Time to Cmax) | 30 minutes | Sprague-Dawley Rats | 1 mg/kg, oral solution/film | [1] |

| AUC0–t (Area Under the Curve) | 452.03 ± 43.68 ng·h/mL | Sprague-Dawley Rats | 1 mg/kg, oral solution | [1] |

| 447.23 ± 46.24 ng·h/mL | Sprague-Dawley Rats | 1 mg/kg, oral film | [1] | |

| t1/2 (Elimination Half-life) | 1.54 ± 0.12 h | Sprague-Dawley Rats | 1 mg/kg, oral solution | [1] |

| 1.50 ± 0.29 h | Sprague-Dawley Rats | 1 mg/kg, oral film | [1] | |

| Brain Concentration (at Tmax) | 2.7 ± 0.3 ng/g | Guinea Pigs | 0.1 mg/kg, oral | |

| 23.6 ± 2.7 ng/g | Guinea Pigs | 1 mg/kg, oral | ||

| Brain/Plasma Ratio (Kp) | 0.08 | Guinea Pigs | 0.1 mg/kg, oral | |

| 0.06 | Guinea Pigs | 1 mg/kg, oral |

Dog Models

Beagle dogs are a common non-rodent species for preclinical toxicology and pharmacokinetic studies.

Table 2: Pharmacokinetic Parameters of Levocetirizine in Dogs

| Parameter | Value (Range) | Animal Model | Dosing | Reference |

| Cmax (Maximum Plasma Concentration) | 12,300–20,100 ng/mL | Beagle Dogs | 10 mg/kg, oral |

Monkey Models

Non-human primates, such as Cynomolgus monkeys, offer a pharmacokinetic profile that is often more predictive of human outcomes.

Table 3: Pharmacokinetic Parameters of Levocetirizine in Monkeys

| Parameter | Value (Range) | Animal Model | Dosing | Reference |

| Cmax (Maximum Plasma Concentration) | 4,090–12,700 ng/mL | Cynomolgus Monkeys | 10 mg/kg, oral |

Rabbit Models

Rabbits have also been used to evaluate different formulations of levocetirizine.

Table 4: Pharmacokinetic Parameters of Levocetirizine in Rabbits

| Parameter | Value | Animal Model | Dosing | Reference |

| Cmax (Maximum Plasma Concentration) | 189 ppm | Rabbits | Oral tablet | [2] |

| 199 ppm | Rabbits | Oral spray | [2] | |

| Tmax (Time to Cmax) | 1 hour | Rabbits | Oral tablet/spray | [2] |

| AUC (Area Under the Curve) | 2731.25 ppm·hr | Rabbits | Oral tablet | [2] |

| 2704.25 ppm·hr | Rabbits | Oral spray | [2] | |

| t1/2 (Elimination Half-life) | 15.83 hours | Rabbits | Oral tablet | [2] |

| 14.56 hours | Rabbits | Oral spray | [2] |

Distribution

Levocetirizine exhibits moderate tissue distribution. In rats and dogs, the highest concentrations of the drug are found in the liver and kidneys, which are the primary organs of metabolism and excretion.[3] Conversely, the central nervous system shows the lowest concentrations, consistent with levocetirizine's non-sedating profile. The plasma protein binding of levocetirizine is high, averaging 96.1% at 1 hour and 91.9% at 6 hours post-dose in animal studies.[4]

Metabolism of Levocetirizine

Levocetirizine undergoes limited metabolism in animals, with a significant portion of the dose being excreted as the unchanged parent drug. The metabolic transformations that do occur involve several pathways.[5][6] The primary routes of metabolism include aromatic oxidation, N- and O-dealkylation, and taurine (B1682933) conjugation.[6] The dealkylation pathways are mainly mediated by the cytochrome P450 enzyme CYP3A4, while aromatic oxidation involves multiple and/or yet to be identified CYP isoforms.[6]

References

- 1. Development and Characterization of Pharmacokinetic Parameters of Fast-Dissolving Films Containing Levocetirizine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An updated and simplified method for bile duct cannulation of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Absorption, distribution, metabolism and excretion of [14C]levocetirizine, the R enantiomer of cetirizine, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]